molecular formula C12H14N2O B2643096 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone CAS No. 1352529-49-7

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

Cat. No. B2643096
CAS RN: 1352529-49-7
M. Wt: 202.257
InChI Key: HBKKGMWOGUTFDF-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone” does not have a lot of information available. It seems to be a complex organic compound, likely containing an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and an aminoethyl group .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone derivatives have been investigated for their antibacterial and antifungal properties. A study synthesized new 1H-Indole derivatives and evaluated their effectiveness against various microbial strains, including Aspergillus niger and Candida albicans. The derivatives showed significant antimicrobial activity, highlighting their potential as therapeutic agents in treating infections caused by these pathogens (2020).

Anti-Inflammatory Applications

The compound has also been researched for its potential in anti-inflammatory treatments. A study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and evaluated their anti-inflammatory activity in animal models. The derivatives exhibited significant anti-inflammatory effects, suggesting their use in developing new nonsteroidal anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone derivatives. A study focused on synthesizing indole C-3 substituted derivatives and testing them for anticonvulsant activity. One derivative demonstrated significant efficacy in reducing seizure episodes, presenting a new avenue for anticonvulsant drug development (Ahuja & Siddiqui, 2014).

COX-2 Inhibition and Analgesic Properties

Another area of research involves the synthesis of novel derivatives of 1-(1H-indol-1-yl)ethanone for COX-2 enzyme inhibition and evaluation of their analgesic and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents targeting pain and inflammation (Kumar, Deepika, Porwal, & Mishra, 2022).

properties

IUPAC Name

1-[1-(2-aminoethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKGMWOGUTFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

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